Ethyl (1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate
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Overview
Description
This compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. It contains a pyrimidine ring, which is a basic structure found in many natural compounds such as nucleotides of DNA and RNA. The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modify the chemical properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a piperidine ring, both of which are common structures in medicinal chemistry. The trifluoromethyl group would add electronegativity to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, carbamates can undergo hydrolysis to form amines and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of a compound .Scientific Research Applications
Antimitotic Agents and Cytotoxicity
Research has focused on the synthesis and evaluation of compounds with alterations at the 2,3-positions of related carbamates, indicating significant effects on cytotoxicity and the inhibition of mitosis in cultured cells. Such studies highlight the potential of these compounds in cancer research, particularly in identifying novel antimitotic agents (Temple et al., 1991).
Synthesis and Functionalization
Studies have also explored the synthesis of highly functionalized compounds through [4 + 2] annulation processes. These synthetic methodologies provide a basis for the development of compounds with various biological activities, demonstrating the versatility of carbamate derivatives in chemical synthesis (Zhu et al., 2003).
Biological Evaluation
Another area of research involves the synthesis and biological evaluation of novel compounds for their anticancer and anti-5-lipoxygenase activities. These studies are crucial for developing new therapeutic agents, indicating the significant potential of pyrimidinyl and piperidinyl derivatives in medicinal chemistry (Rahmouni et al., 2016).
Molecular Design and Drug Discovery
The design and synthesis of novel derivatives targeting specific biological targets such as Mycobacterium tuberculosis GyrB inhibitors highlight the application of these compounds in addressing infectious diseases. The development of thiazole-aminopiperidine hybrid analogues exemplifies the integration of molecular design in drug discovery, aiming to identify potent and selective agents (Jeankumar et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2/c1-3-23-13(22)20-10-4-6-21(7-5-10)12-8-11(14(15,16)17)18-9(2)19-12/h8,10H,3-7H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTRFVNRKQQNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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